Cas no 6745-35-3 (Ethene-d3, chloro-(9CI))

Ethene-d3, chloro-(9CI) 化学的及び物理的性質
名前と識別子
-
- Ethene-d3, chloro-(9CI)
- AC1L3DNG
- chloro(2H3)ethene
- Chloroethylene-d3
- chloro-trideuterio-ethene
- Chlor-trideuterio-aethen
- Chlor-trideuterio-aethylen
- Chlor-trideutero-aethylen
- Ethene-d3, chloro-
- Trideuterio-vinylchlorid
- Vinylchloride-d3
- D98004
- 1-chloro-1,2,2-trideuterioethene
- DTXSID30986722
- Vinyl chloride-d3
- Chloro(~2~H_3_)ethene
- Vinyl chloride-d3, >=98 atom % D, >=99% (CP), contains hydroquinone as stabilizer
- 6745-35-3
-
- MDL: MFCD00145526
- インチ: InChI=1S/C2H3Cl/c1-2-3/h2H,1H2/i1D2,2D
- InChIKey: BZHJMEDXRYGGRV-FUDHJZNOSA-N
- SMILES: C=CCl
計算された属性
- 精确分子量: 65.0111580g/mol
- 同位素质量: 65.0111580g/mol
- 同位体原子数: 3
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 3
- 回転可能化学結合数: 0
- 複雑さ: 10.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- 密度みつど: 0.911 g/mL at 25 °C
- ゆうかいてん: -153.8 °C(lit.)
- Boiling Point: -13.4 °C(lit.)
Ethene-d3, chloro-(9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | D98004-0.25/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 0.25g |
$375 | 2023-09-19 | |
AstaTech | D98004-0.1/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 0.1g |
$287 | 2023-09-19 | |
AstaTech | D98004-1/G |
VINYL CHLORIDE-D3 |
6745-35-3 | 95% | 1g |
$550 | 2023-09-19 |
Ethene-d3, chloro-(9CI) 関連文献
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
Ethene-d3, chloro-(9CI)に関する追加情報
Ethene-d3, chloro-(9CI) (CAS No. 6745-35-3): A Comprehensive Overview
Ethene-d3, chloro-(9CI) (CAS No. 6745-35-3) is a deuterated derivative of chloroethene, commonly known as vinyl chloride. This compound is of significant interest in various scientific and industrial applications due to its unique properties and the advantages it offers over its non-deuterated counterpart. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and applications of Ethene-d3, chloro-(9CI), as well as highlight recent research advancements in the field.
Chemical Structure and Properties
Ethene-d3, chloro-(9CI) is a deuterated form of vinyl chloride, where the hydrogen atoms are replaced by deuterium atoms. The chemical formula for this compound is C2D3ClH. The presence of deuterium atoms imparts distinct isotopic properties to the molecule, making it valuable in various analytical and research contexts. The molecular weight of Ethene-d3, chloro-(9CI) is approximately 64.51 g/mol, slightly higher than that of vinyl chloride (62.50 g/mol) due to the additional mass of deuterium.
The physical properties of Ethene-d3, chloro-(9CI) are similar to those of vinyl chloride but with some notable differences due to the isotopic substitution. It is a colorless gas at room temperature and has a boiling point of around -14°C. The compound is soluble in water and various organic solvents, making it versatile for use in different chemical processes.
Synthesis Methods
The synthesis of Ethene-d3, chloro-(9CI) can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of deuterated ethylene (C2D4) with chlorine gas (Cl2). This reaction can be carried out under controlled conditions to ensure high yields and purity:
C2D4 + Cl2 → C2D3ClH + DCl
This method requires careful control of temperature and pressure to optimize the reaction conditions and minimize side reactions. Another approach involves the direct deuteration of vinyl chloride using deuterium gas (D2) in the presence of a suitable catalyst:
C2H3Cl + D2 → C2D3ClH + H2
This method offers a more straightforward route but may require more rigorous purification steps to remove residual hydrogen gas.
Analytical Applications
Ethene-d3, chloro-(9CI) finds extensive use in analytical chemistry due to its unique isotopic properties. Deuterated compounds are often employed as internal standards in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to improve the accuracy and precision of quantitative analyses. The presence of deuterium atoms provides a distinct isotopic signature that can be easily distinguished from the non-deuterated analytes.
In mass spectrometry, the use of Ethene-d3, chloro-(9CI) as an internal standard helps in calibrating the instrument and correcting for matrix effects. This is particularly useful in complex sample matrices where matrix interferences can significantly impact the accuracy of the analysis. In NMR spectroscopy, the deuterium atoms provide additional peaks that can be used to confirm the identity and purity of the analyte.
Biochemical and Pharmaceutical Applications
The unique properties of Ethene-d3, chloro-(9CI) also make it valuable in biochemical and pharmaceutical research. Deuterated compounds are often used as tracers in metabolic studies to track the fate of specific molecules within biological systems. The stable isotopes do not alter the chemical behavior of the molecule but provide a means to monitor its distribution and metabolism.
In drug development, deuterated analogs like Ethene-d3, chloro-(9CI) can be used to study drug metabolism pathways and optimize pharmacokinetic properties. For example, replacing hydrogen atoms with deuterium can slow down metabolic degradation, leading to improved drug stability and extended half-life. This approach has been successfully applied in various drug discovery programs to enhance therapeutic efficacy while reducing side effects.
Recent Research Advancements
The field of deuterated compounds continues to evolve with ongoing research aimed at expanding their applications and improving their synthesis methods. Recent studies have explored the use of catalytic deuteration techniques to achieve high selectivity and yield in the production of deuterated molecules like Ethene-d3, chloro-(9CI). These advancements have significant implications for both industrial-scale production and laboratory-scale research.
In addition to synthetic improvements, there has been growing interest in using deuterated compounds for environmental monitoring and pollution control. Deuterated tracers can help track the movement and transformation of pollutants in environmental systems, providing valuable insights into contamination sources and remediation strategies.
Safety Considerations
Safety is a critical aspect when handling any chemical compound, including Ethene-d3, chloro-(9CI). While this compound is generally considered safe when used under controlled conditions, proper handling procedures should always be followed to minimize risks. It is important to store the compound in well-ventilated areas away from heat sources and incompatible materials.
PPE (Personal Protective Equipment) such as gloves, goggles, and lab coats should be worn when handling this compound to protect against potential skin or eye contact. Additionally, proper disposal methods should be followed to ensure environmental safety.
Ethene-d3, chloro-(9CI), with its unique isotopic properties and versatile applications, continues to play a crucial role in various scientific disciplines. From analytical chemistry to biochemical research and pharmaceutical development, this compound offers significant advantages over its non-deuterated counterpart. As research progresses, we can expect further innovations that will expand its utility and impact across multiple fields.
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